2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE
Description
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound It features a phthalazine core substituted with a piperazine ring, a pyrimidinyl thioacetyl group, and a methylphenyl group
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6OS/c1-18-8-10-21(11-9-18)25-22-6-4-5-7-23(22)26(31-30-25)33-14-12-32(13-15-33)24(34)17-35-27-28-19(2)16-20(3)29-27/h4-11,16H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQPEPGTMKADIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)CSC5=NC(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the phthalazine core: Starting with a phthalic anhydride derivative, the phthalazine core can be synthesized through cyclization reactions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the pyrimidinyl thioacetyl group: This step may involve the use of thiol reagents and pyrimidine derivatives under specific conditions.
Addition of the methylphenyl group: The final step could involve Friedel-Crafts alkylation or similar reactions to attach the methylphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or ligand for studying biological pathways and interactions. Its structural features suggest potential binding to specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties. Its structural complexity may offer potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound may find applications in materials science, such as the development of novel polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups and overall structure would determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-chlorophenyl)phthalazine
- 1-(4-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1-piperazinyl)-4-(4-methoxyphenyl)phthalazine
Uniqueness
Compared to similar compounds, 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-{4-[4-(4-METHYLPHENYL)PHTHALAZIN-1-YL]PIPERAZIN-1-YL}ETHAN-1-ONE may exhibit unique properties due to the presence of the methylphenyl group. This group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
